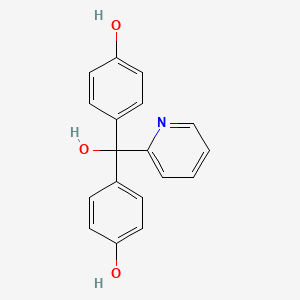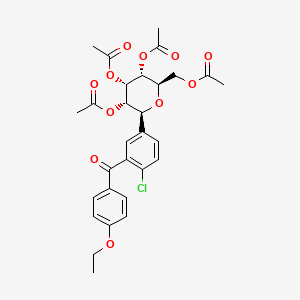
5-Methoxy Dapagliflozin Tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy Dapagliflozin Tetraacetate: is a derivative of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor. This compound is primarily used as an intermediate in the synthesis of other dapagliflozin derivatives. Dapagliflozin itself is a well-known medication used in the treatment of type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy Dapagliflozin Tetraacetate involves multiple steps. One common method starts with the oxidation of tetraacetyl dapagliflozin using manganese dioxide to produce tetraacetyl oxo dapagliflozin. This intermediate is then subjected to methoxylation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy Dapagliflozin Tetraacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Methoxylation of hydroxyl groups to form methoxy groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in chloroform.
Reduction: Lithium aluminum hydride in ether.
Substitution: Methanol in the presence of a base.
Major Products: The major products formed from these reactions include various methoxylated and hydroxylated derivatives of dapagliflozin .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Methoxy Dapagliflozin Tetraacetate is used as an intermediate in the synthesis of other dapagliflozin derivatives.
Biology and Medicine: In biology and medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of diabetes and related metabolic disorders. It is also used in research to understand the metabolism and pharmacokinetics of dapagliflozin .
Industry: In the pharmaceutical industry, this compound is used in the development and production of new antidiabetic medications.
Mecanismo De Acción
The mechanism of action of 5-Methoxy Dapagliflozin Tetraacetate is similar to that of dapagliflozin. It inhibits the sodium-glucose co-transporter 2 in the kidneys, reducing the reabsorption of glucose and promoting its excretion through urine. This helps in lowering blood glucose levels in patients with type 2 diabetes mellitus .
Comparación Con Compuestos Similares
Dapagliflozin: The parent compound, used widely in the treatment of type 2 diabetes.
Empagliflozin: Another sodium-glucose co-transporter 2 inhibitor with similar therapeutic effects.
Canagliflozin: A similar compound with additional benefits in reducing cardiovascular risks.
Uniqueness: 5-Methoxy Dapagliflozin Tetraacetate is unique due to its specific methoxylation, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors .
Propiedades
Fórmula molecular |
C29H31ClO11 |
|---|---|
Peso molecular |
591.0 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-(4-ethoxybenzoyl)phenyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H31ClO11/c1-6-36-21-10-7-19(8-11-21)25(35)22-13-20(9-12-23(22)30)26-28(39-17(4)33)29(40-18(5)34)27(38-16(3)32)24(41-26)14-37-15(2)31/h7-13,24,26-29H,6,14H2,1-5H3/t24-,26+,27-,28+,29-/m1/s1 |
Clave InChI |
FCEVXXDFLKPTIF-YJWDFKAOSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
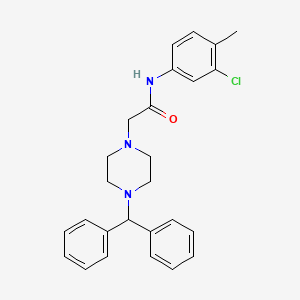
![N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine](/img/structure/B13424779.png)
![1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene](/img/structure/B13424780.png)
![8-Methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13424784.png)
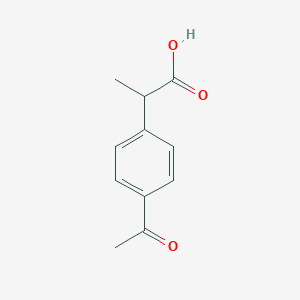
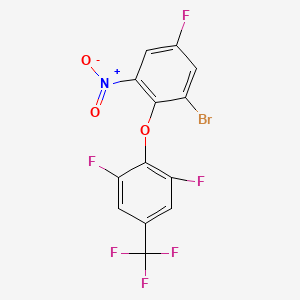
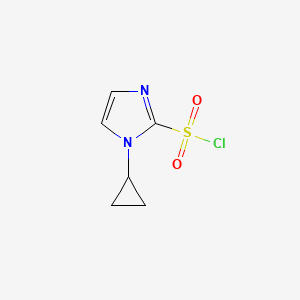
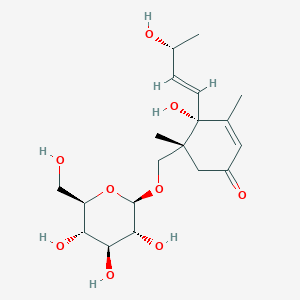
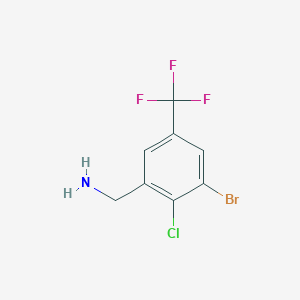

![(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)
